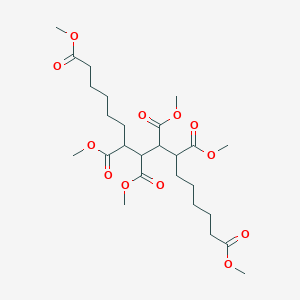
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate is a complex organic compound with the molecular formula C26H42O12 It is known for its unique structure, which includes multiple ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate typically involves esterification reactions. One common method is the reaction of tetradecanehexacarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate can be compared with other similar compounds, such as:
Hexamethylbenzene: An aromatic compound with a simpler structure.
Tetradecanehexacarboxylic acid: The parent acid of the ester.
Hexamethylcyclotrisiloxane: A cyclic compound with similar ester groups.
The uniqueness of this compound lies in its multiple ester groups and long carbon chain, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
76938-93-7 |
|---|---|
Formule moléculaire |
C26H42O12 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate |
InChI |
InChI=1S/C26H42O12/c1-33-19(27)15-11-7-9-13-17(23(29)35-3)21(25(31)37-5)22(26(32)38-6)18(24(30)36-4)14-10-8-12-16-20(28)34-2/h17-18,21-22H,7-16H2,1-6H3 |
Clé InChI |
YHJCHUFEARTZCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCC(C(C(C(CCCCCC(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)


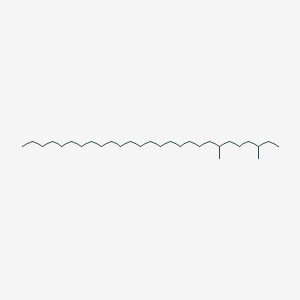

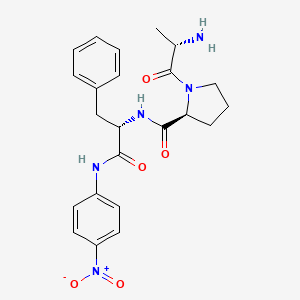
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
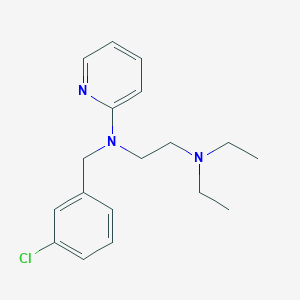


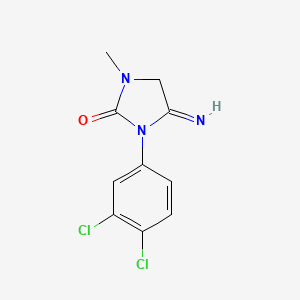
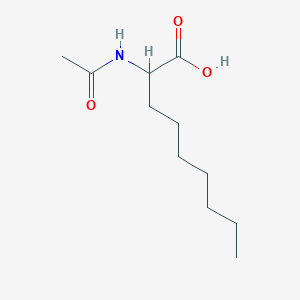
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
